molecular formula C2H11F5O B6350277 methoxymethane;pentahydrofluoride CAS No. 445494-65-5

methoxymethane;pentahydrofluoride

Cat. No.: B6350277
CAS No.: 445494-65-5
M. Wt: 146.10 g/mol
InChI Key: UXSOKQNTBQTPHD-UHFFFAOYSA-N
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Description

Molecular Definition and Complex Stoichiometry

The complex methoxymethane;pentahydrofluoride consists of one molecule of methoxymethane (also known as dimethyl ether) and five molecules of hydrogen fluoride (B91410). This gives it a stoichiometric formula of (CH₃)₂O·5HF. nih.govacs.org It is a stable liquid that is part of a broader class of dialkyl ether/poly(hydrogen fluoride) complexes. nih.govacs.org

The preparation of this complex involves the careful addition of liquid hydrogen fluoride to methoxymethane at low temperatures, typically -78 °C. The formation of the complex is an exothermic process. acs.org While complexes with lower ratios of hydrogen fluoride to ether can be formed, the 1:5 complex has been identified as a particularly stable and useful composition. nih.govacs.org

Theoretical studies using Density Functional Theory (DFT) calculations, which have been shown to be in good agreement with experimental Nuclear Magnetic Resonance (NMR) data, suggest a cyclic, hydrogen-bonded structure for these poly(hydrogen fluoride) etherate complexes. nih.govacs.orgcapes.gov.br This indicates a structure where the hydrogen fluoride molecules form a chain or ring, which is then associated with the oxygen atom of the methoxymethane molecule.

Table 1: Molecular and Structural Data for Methoxymethane and its Pentahydrofluoride Complex

ParameterMethoxymethane ((CH₃)₂O)This compound ((CH₃)₂O·5HF)
Formula C₂H₆OC₂H₆OF₅H₅
Stoichiometry N/A1:5 (Methoxymethane:Hydrogen Fluoride)
Bonding CovalentCovalent and Hydrogen Bonding
C-O-C Bond Angle (°) ~111.7Not explicitly determined, but part of a cyclic hydrogen-bonded network
C-O Bond Length (Å) ~1.410Not explicitly determined, but influenced by hydrogen bonding
Calculated Structure BentCyclic poly(hydrogen fluoride) bridged structure

Historical Context of Ether-Hydrogen Halide Complexes in Chemical Literature

The study of interactions between ethers and strong acids, including hydrogen halides, has a long history in chemistry. As early as the 19th century, the formation of ether from alcohol using sulfuric acid was investigated, leading to the understanding that the acid acted as a catalyst. yale.edu This laid the groundwork for understanding the basicity of the ether oxygen.

The development of the Lewis theory of acids and bases in the early 20th century provided a crucial framework for understanding these interactions. wikipedia.org A Lewis acid is defined as an electron-pair acceptor, and a Lewis base is an electron-pair donor. wikipedia.org Ethers, with their lone pairs of electrons on the oxygen atom, are classic examples of Lewis bases. They can form adducts with a variety of Lewis acids, including hydrogen halides and other compounds like boron trifluoride (BF₃), which forms the well-known boron trifluoride etherate. wikipedia.org

The reactivity of ethers with hydrogen halides (HX, where X = I, Br, Cl, F) to cleave the C-O bond is a fundamental reaction in organic chemistry. jesusconsultancy.com The order of reactivity for the hydrogen halides is HI > HBr > HCl > HF. jesusconsultancy.com While hydrogen fluoride is the least reactive in terms of cleavage, its ability to form stable hydrogen-bonded complexes with ethers has been an area of significant interest. The development of reagents like pyridinium (B92312) poly(hydrogen fluoride) in the 1970s demonstrated the utility of taming the reactivity of hydrogen fluoride by complexing it with a base, making it a more manageable fluorinating agent. acs.org

Contemporary Academic Significance of Poly(hydrogen fluoride) Etherates in Chemical Research

In recent decades, there has been a growing demand for safe and effective fluorinating agents for the synthesis of organofluorine compounds, which are of great importance in pharmaceuticals, agrochemicals, and materials science. acs.org Anhydrous hydrogen fluoride is a fundamental and inexpensive fluorinating agent, but its high toxicity and corrosiveness necessitate special handling procedures. acs.org

Poly(hydrogen fluoride) etherates, such as this compound, have emerged as significant solutions to this challenge. These complexes serve as convenient, stable, and effective fluorinating agents with the added benefit of easier workup procedures. nih.govacs.org The research group of G. K. Surya Prakash and George A. Olah has been instrumental in the development and application of these reagents. nih.govacs.orgusc.edu

The this compound complex has been successfully employed in a variety of fluorination reactions, including the hydrofluorination and bromofluorination of alkenes, and the fluorination of alcohols. These reactions often proceed with high selectivity and yield. nih.govacs.org The stability and effectiveness of this and related dialkyl ether/poly(hydrogen fluoride) systems make them valuable tools in modern synthetic organic chemistry. nih.govacs.org

Table 2: Applications of this compound in Fluorination Reactions

SubstrateReaction TypeProductYield (%)
1-OcteneHydrofluorination2-Fluorooctane85
CyclohexeneHydrofluorinationFluorocyclohexane90
1-OcteneBromofluorination1-Bromo-2-fluorooctane92
2-OctanolFluorination2-Fluorooctane88
CyclohexanolFluorinationFluorocyclohexane95

Source: Data from the work of Bucsi, Török, Prakash, Olah, et al. acs.org

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methoxymethane;pentahydrofluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O.5FH/c1-3-2;;;;;/h1-2H3;5*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSOKQNTBQTPHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC.F.F.F.F.F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H11F5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Theoretical and Computational Investigations of Methoxymethane;pentahydrofluoride Complex

Quantum Chemical Characterization of Electronic Structure and Bonding

Quantum chemical methods provide fundamental insights into the nature of the methoxymethane-HF complex at the electronic level. These calculations are essential for determining stable geometries, understanding the bonding interactions, and quantifying the energetics of the system.

The geometric arrangements of the methoxymethane;pentahydrofluoride complex have been investigated using sophisticated computational techniques. Both Ab Initio methods, such as Møller-Plesset second-order perturbation theory (MP2), and Density Functional Theory (DFT) have been employed to predict the minimum energy structures of methoxymethane-HF clusters. researchgate.net For instance, DFT calculations using the B3LYP functional and a 6-311+G** basis set have been successfully applied to these systems. acs.org

Theoretical calculations suggest that for the this compound (DME-5HF) complex, the structure involves the methoxymethane molecule acting as a hydrogen bond acceptor for a poly(hydrogen fluoride) cluster. nih.gov DFT calculations indicate that this poly(hydrogen fluoride) portion often adopts a cyclic, bridged structure. nih.gov In simpler 1:1 and 1:2 complexes of methoxymethane and HF, the minimum energy structures were determined to have Cₛ and C₁ symmetry, respectively. acs.org The investigation of (HF)n clusters themselves shows a preference for non-linear, cyclic geometries, which forms the basis for the arrangement of the pentahydrofluoride moiety in the complex. nih.gov

Table 1: Computational Methods in Methoxymethane-HF Complex Studies

Computational MethodBasis SetApplicationReference
Density Functional Theory (DFT), B3LYP6-311+G**Structure, Energy, NMR Shifts nih.gov, acs.org
Møller-Plesset Perturbation Theory (MP2)6-311++G(2df, 2pd)Geometry, Frequencies, Interaction Energy researchgate.net
Density Functional Theory (DFT), B2PLYP-D6-311++G(2df, 2pd)Geometry, Frequencies, Interaction Energy researchgate.net

The stability of the this compound complex is dominated by a network of strong hydrogen bonds. Methoxymethane, which has lone pairs of electrons on its oxygen atom but no sufficiently positive hydrogen atoms, acts as a hydrogen bond acceptor. chemguide.co.uklibretexts.org The primary interaction is the formation of a strong F-H···O hydrogen bond between one of the hydrogen fluoride (B91410) molecules and the oxygen atom of methoxymethane.

Computational thermochemistry provides crucial data on the stability of the complex. The energy of formation and dissociation is calculated to understand the strength of the intermolecular interactions. For the simplest 1:1 complex between methoxymethane and hydrogen fluoride, the dissociation into its constituent molecules was calculated to be endothermic by 8.8 kcal/mol, highlighting the strength of the single hydrogen bond. acs.org

For larger clusters like this compound, the total binding energy is a sum of the individual interactions, including the strong F-H···O bond and the cooperative F-H···F bonds within the (HF)₅ moiety. The thermochemistry of hydrogen fluoride itself is complex due to its strong tendency to polymerize through hydrogen bonding, forming species such as H₂F₂, H₃F₃, and larger clusters even at low pressures. govinfo.gov In related computational studies on dimethyl ether interacting with water clusters, binding energies were found to range up to -8.42 kcal/mol, with the most stable complexes arising from a combination of a strong hydrogen bond and secondary interactions. chemrxiv.org This suggests that the interaction energy of the this compound complex is substantial, driven by the multiple hydrogen bonds.

Table 2: Calculated Properties of Methoxymethane-HF Complexes

ComplexPropertyCalculated ValueMethod/Basis SetReference
(CH₃)₂O-HF (1:1)Dissociation Energy8.8 kcal/molB3LYP/6-311+G acs.org
(CH₃)₂O-HF (1:1)O···H Bond Distance1.635 ÅB3LYP/6-311+G acs.org
(CH₃)₂O-HF (1:2)O···H Bond Distance1.511 ÅB3LYP/6-311+G** acs.org

Molecular Dynamics and Statistical Mechanical Simulations

While quantum chemical calculations describe static minimum-energy structures, molecular dynamics (MD) and statistical mechanical simulations are required to understand the behavior of the complex over time and under the influence of environmental factors.

The this compound complex is not a rigid structure but exhibits significant dynamic behavior, or fluxionality. The hydrogen bonding network is constantly in motion, with vibrations and conformational rearrangements occurring on a very fast timescale. Computational simulations of the vibrational spectra of the dimethyl ether-HF system reveal the consequences of this dynamic nature. researchgate.net

The broadening and complex fine structure observed in the infrared (IR) spectra of the F-H stretching mode are direct results of the complex's dynamics. researchgate.net This spectral complexity arises from the coupling between the high-frequency F-H stretch and various low-frequency intermolecular modes, such as the F-H···O stretching and bending vibrations. researchgate.net These simulations indicate that the complex likely explores a range of conformations around the minimum energy structure, emphasizing the role of low-frequency intermolecular bending modes in shaping the potential energy surface and the resulting dynamics. researchgate.net

The stability and structure of the this compound complex are sensitive to environmental conditions such as temperature and the surrounding medium (solvent). Molecular dynamics simulations can model these effects. For example, experimental and computational studies on the dimethyl ether-HF system have been performed both in the gas phase and in supersonic jet expansions. researchgate.net The use of a jet expansion, which achieves very low rotational and vibrational temperatures, allows for the "freezing" out of specific conformations, leading to a more detailed assignment of the vibrational bands that are otherwise broadened at higher temperatures. researchgate.net

This demonstrates that as temperature increases, higher-energy conformations become more accessible, and the amplitude of intermolecular vibrations increases, which can ultimately lead to the dissociation of the complex. Simulations in different solvent environments would also be expected to show significant structural changes, as the polarity of the medium would compete with the internal hydrogen bonding network of the complex.

Mechanistic Insights into Reactions Involving the Complex as an Acidic or Fluorinating Agent

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding the structure and reactive nature of the complex formed between methoxymethane (dimethyl ether, DME) and hydrogen fluoride (HF). nih.gov While the term "pentahydrofluoride" is not standard, it is understood to refer to poly(hydrogen fluoride) complexes, such as the well-studied dimethyl ether/penta(hydrogen fluoride) (DME-5HF). nih.govacs.org These theoretical investigations have provided significant mechanistic insights into how this complex functions as both an acidic and a fluorinating agent.

The stability of dialkyl ether/poly(hydrogen fluoride) complexes is a key aspect that has been explored through computational chemistry. nih.gov DFT calculations, which align with Nuclear Magnetic Resonance (NMR) data, indicate that these complexes, including DME-5HF, adopt a cyclic, poly(hydrogen fluoride) bridged structure. nih.govacs.org This structure is not a simple 1:1 adduct but a more elaborate arrangement where the ether molecule is associated with a cluster of HF molecules. This cyclic conformation is crucial for its reactivity.

As an acidic agent , the complex's potency is derived from the strong polarization of the H-F bonds within the hydrogen-bonded network. The oxygen atom of methoxymethane acts as a Lewis base, donating electron density to the hydrogen-bonded HF chain. This donation enhances the acidity of the terminal hydrogen atoms in the poly(hydrogen fluoride) chain, making the complex a more potent proton donor than monomeric HF. Computational models can quantify this increase in acidity by calculating parameters such as proton affinity and the energetics of proton transfer to a model substrate.

As a fluorinating agent , the complex provides a nucleophilic source of fluoride ions in a relatively non-polar medium. The mechanism, elucidated through computational modeling, involves the substrate's interaction with the HF cluster. In the case of hydrofluorination of an alkene, for example, the reaction is thought to proceed via the following steps:

Protonation: The acidic terminal hydrogen of the complex protonates the alkene double bond, leading to the formation of a carbocation intermediate.

Fluoride Transfer: A fluoride ion from the [HnFn+1]⁻ anionic part of the complex then attacks the carbocation, resulting in the fluorinated product.

The table below summarizes the types of reactions where the methoxymethane-poly(hydrogen fluoride) complex acts as a fluorinating agent, as supported by experimental and theoretical findings.

Reaction TypeSubstrate ClassProduct ClassReference
HydrofluorinationAlkenesFluoroalkanes nih.govacs.org
BromofluorinationAlkenesBromofluoroalkanes nih.gov
FluorinationAlcoholsAlkyl Fluorides nih.govacs.org

Elucidation of Catalyst-Substrate Interactions in Complex-Mediated Transformations

The elucidation of catalyst-substrate interactions is a cornerstone of understanding the efficacy and selectivity of the this compound complex in chemical transformations. Computational chemistry provides a molecular-level view of these interactions, which is often difficult to obtain through experimental means alone.

In complex-mediated transformations, the methoxymethane-poly(HF) entity does not behave as a simple mixture of its components but as a distinct chemical species with unique reactive properties. acs.org The role of the methoxymethane is not merely as a solvent; it actively modulates the reactivity of the hydrogen fluoride cluster. Computational models have shown that the ether's oxygen atom, through hydrogen bonding, structures the HF molecules into a reactive conformation. nih.gov

Modeling Catalyst-Substrate Pre-Reaction Complexes: Before the chemical transformation occurs, the substrate forms a pre-reaction complex with the DME-poly(HF) catalyst. The geometry and stability of this initial complex are critical determinants of the reaction's subsequent pathway and rate. For instance, in the fluorination of an alcohol, computational studies would model the interaction between the alcohol's hydroxyl group and the acidic protons of the HF cluster. The calculations can determine the strength of the hydrogen bonds formed and the orientation of the substrate relative to the fluorinating agent.

Transition State Analysis: The key to understanding the catalytic role of the complex lies in the analysis of the transition state (TS) of the reaction. For example, in the hydrofluorination of 2,3-dimethyl-2-butene (B165504), which yields 2-fluoro-2,3-dimethylbutane, computational methods can locate the TS structure. acs.org This would involve the simultaneous interaction of the alkene's π-bond with an acidic proton and the developing carbocation with a fluoride ion from the complex. The energy barrier associated with this TS (the activation energy) can be calculated, providing a quantitative measure of the reaction rate. These calculations can explain the high selectivity observed in such reactions. nih.gov

The table below outlines the key interactions and the computational methods used to study them in transformations mediated by the methoxymethane-poly(hydrogen fluoride) complex.

Interaction TypeSubstrate MoietyComplex MoietyComputational Insights
Pre-reaction complex formationAlkene π-system, Alcohol -OHAcidic H-F protonsBinding energy, optimal geometry
Proton TransferAlkene C=C, Alcohol -OHTerminal H of (HF)nActivation energy barrier, transition state structure
Nucleophilic AttackCarbocation intermediateFluoride from [HnFn+1]⁻Reaction pathway, product selectivity

By analyzing these interactions, computational studies can rationalize why specific isomers are formed and why the complex is an efficient catalyst for these particular transformations. For example, DFT calculations can show how the steric bulk of the methoxymethane and the structure of the poly(HF) chain guide the substrate into a specific orientation within the active site, leading to high regioselectivity. Furthermore, these models can predict how modifying the ether component (e.g., using diethyl ether instead of dimethyl ether) would affect the stability and reactivity of the complex, guiding the design of new and improved fluorinating agents. nih.govacs.org

Advanced Synthesis and Chemical Reactivity of Methoxymethane;pentahydrofluoride Complex

Preparative Methodologies for the Formation of Poly(hydrogen fluoride) Etherates

The synthesis of poly(hydrogen fluoride) etherates like methoxymethane;pentahydrofluoride involves the direct reaction of an ether with hydrogen fluoride (B91410). The stability and reactivity of the resulting complex are highly dependent on the stoichiometry and the specific reaction conditions employed.

Controlled Synthesis Techniques for Specific Stoichiometric Ratios and Complex Architectures

The preparation of stable dialkyl ether/poly(hydrogen fluoride) complexes is achieved through the controlled addition of anhydrous hydrogen fluoride to the corresponding dialkyl ether at reduced temperatures. The stoichiometry of the resulting complex, such as the (CH₃)₂O·5HF variant, is determined by the molar ratio of the reactants.

Structural characterization using ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with Density Functional Theory (DFT) calculations, has provided significant insights into the architecture of these complexes. For dimethyl ether/poly(hydrogen fluoride) (DMEPHF), the data supports a cyclic poly(hydrogen fluoride) bridged structure. nih.gov This arrangement is stabilized by strong hydrogen bonds, a characteristic feature of poly(hydrogen fluoride) anions like the bifluoride ion ([HF₂]⁻), which is known to possess one of the strongest hydrogen bonds. nih.govresearchgate.net

Table 1: Properties and Synthesis of this compound

Property Description Reference
Common Name Dimethyl ether/poly(hydrogen fluoride) (DMEPHF) nih.gov
Formula (CH₃)₂O·nHF (e.g., n=5) nih.gov
Synthesis Controlled addition of anhydrous hydrogen fluoride (AHF) to dimethyl ether. nih.gov
Structure Characterized by a cyclic poly(hydrogen fluoride) bridged structure. nih.gov

| Bonding | Involves strong hydrogen bonding between ether and HF molecules. | nih.govresearchgate.net |

Methodological Innovations in Complex Synthesis and Purification

Handling anhydrous hydrogen fluoride poses significant safety challenges due to its high toxicity and corrosivity. eurekalert.org Recent methodological innovations focus on generating and using HF more safely, which can be applied to the synthesis of etherate complexes. One groundbreaking approach involves the use of a cation exchange resin, such as Amberlyst 15DRY, to produce HF from a stable and simple salt like potassium fluoride (KF) on demand. eurekalert.org

In this method, the solid acid resin exchanges its protons for potassium ions, releasing HF directly into the reaction medium under ambient conditions. eurekalert.org The in-situ generated HF can then be captured by an organic base, such as an ether or an amine, to form the desired poly(hydrogen fluoride) complex. eurekalert.org This technique eliminates the need to handle pressurized or concentrated liquid HF, aligning with green chemistry principles and enhancing safety for both laboratory and industrial scale synthesis. eurekalert.org Furthermore, the resin can be regenerated and reused multiple times, adding to the sustainability of the process. eurekalert.org

Reaction Mechanisms and Kinetic Studies

The chemical behavior of the this compound complex is dominated by its high acidity and its ability to act as a source of both protons and fluoride ions.

Protonation Dynamics and Superacidity Manifestations within the Complex

The formation of the complex begins with the strong protonation of the ether's oxygen atom by the hydrogen fluoride. wikipedia.orgmasterorganicchemistry.com The aggregation of multiple HF molecules into a poly(hydrogen fluoride) chain, (HF)n, creates a superacidic environment, analogous to other well-known reagents like Pyridinium (B92312) poly(hydrogen fluoride) (Olah's reagent) and DMPU/HF. researchgate.netnih.gov This initial protonation is the key step that activates the otherwise unreactive ether molecule. masterorganicchemistry.com The resulting protonated ether, [ (CH₃)₂OH]⁺, contains an excellent leaving group, setting the stage for subsequent cleavage or substitution reactions. wikipedia.orgyoutube.com

Cleavage Reactions of the Ether Linkage under Complex-Mediated Conditions

Due to their general stability, ethers typically require strong acids to undergo cleavage. wikipedia.org The superacidic nature of the (CH₃)₂O·5HF complex provides the necessary conditions for this reaction. The cleavage of the C-O bond in the protonated dimethyl ether proceeds via a nucleophilic substitution mechanism. openstax.org

For primary ethers like methoxymethane, the reaction follows an Sₙ2 pathway. masterorganicchemistry.comopenstax.org A nucleophile, in this case a fluoride ion delivered from the poly(hydrogen fluoride) network (e.g., from an [HₙFₙ₊₁]⁻ anion), attacks one of the less hindered methyl carbons. openstax.orgyoutube.com This attack displaces the protonated alcohol (CH₃OH₂⁺) as a leaving group, which subsequently forms methanol (B129727) and regenerates a proton. If an excess of the fluorinating agent is used, the methanol produced can undergo a further reaction, being converted into methyl fluoride. youtube.com

Table 2: Mechanistic Steps for Ether Cleavage

Step Description Mechanism Reference
1 Protonation of the ether oxygen by the superacidic HF complex. Acid-Base Reaction masterorganicchemistry.comyoutube.com
2 Nucleophilic attack by fluoride on a methyl carbon. Sₙ2 openstax.orgyoutube.com
3 Cleavage of the C-O bond, displacing a protonated alcohol group. Sₙ2 openstax.orgyoutube.com

| 4 (Optional) | Further reaction of the resulting alcohol with excess reagent to form an alkyl fluoride. | Nucleophilic Substitution | youtube.com |

Fluorination Reactions and Mechanistic Pathways Mediated by the Complex

The primary application of the this compound complex is as a fluorinating agent. The (CH₃)₂O·5HF complex has been shown to be a convenient and effective reagent for a variety of fluorination reactions, often providing good to excellent yields with high selectivity. nih.gov Its mechanism of action is similar to that of hydrogen fluoride itself but in a more controlled and stable form. nih.govgoogle.com

The complex can be used in several key transformations:

Hydrofluorination of Alkenes: The reaction proceeds via electrophilic addition. The superacidic proton adds to the double bond to form the most stable carbocation intermediate, which is then rapidly captured by a fluoride ion. nih.gov

Bromofluorination of Alkenes: This reaction also utilizes the complex's ability to act as a fluoride source in the presence of a bromine source. nih.gov

Fluorination of Alcohols: Alcohols are converted to alkyl fluorides. The mechanism involves the initial protonation of the alcohol's hydroxyl group, converting it into a good leaving group (water). This is followed by an Sₙ1 or Sₙ2 attack by the fluoride nucleophile, depending on the structure of the alcohol. nih.govresearchgate.net

Table 3: Applications of (CH₃)₂O·5HF in Fluorination Reactions

Reaction Type Substrate Product Yield Reference
Hydrofluorination Alkenes Fluoroalkanes Good to Excellent nih.gov
Bromofluorination Alkenes Bromofluoroalkanes Good to Excellent nih.gov
Fluorination Alcohols Fluoroalkanes Good to Excellent nih.gov

Table 4: List of Compounds Mentioned

Compound Name Chemical Formula
Methoxymethane (Dimethyl ether) (CH₃)₂O
Hydrogen Fluoride HF
This compound (CH₃)₂O·5HF
Potassium Fluoride KF
Methanol CH₃OH
Methyl Fluoride CH₃F
Pyridinium poly(hydrogen fluoride) (Olah's reagent) C₅H₅N·nHF

Spectroscopic and Structural Elucidation of Methoxymethane;pentahydrofluoride Complex

Advanced Spectroscopic Characterization Techniques

High-resolution NMR spectroscopy is a powerful tool for probing the structure of dimethyl ether/poly(hydrogen fluoride) complexes. Studies on these systems reveal that the chemical shifts of the protons, carbons, and fluorine atoms are highly dependent on the molar ratio of hydrogen fluoride (B91410) to dimethyl ether.

In the case of the methoxymethane;pentahydrofluoride (1:5) complex, the ¹⁹F NMR spectrum is particularly informative. The large excess of hydrogen fluoride results in rapid proton exchange, leading to a single, broad signal for the fluorine atoms. The chemical shift of this signal is indicative of the average electronic environment of the fluorine nuclei within the complex. For the dimethyl ether-penta(hydrogen fluoride) complex, a representative ¹⁹F NMR chemical shift has been reported, which helps in confirming the formation of the complex. thieme-connect.dethieme-connect.de

The ¹H NMR spectrum of the complex shows a downfield shift for the hydroxyl proton of HF upon complexation, which is characteristic of hydrogen bond formation. The methyl protons of the dimethyl ether moiety also experience a shift, albeit smaller, due to the electronic changes induced by the hydrogen bonding. Similarly, the ¹³C NMR spectrum provides information about the carbon environment within the dimethyl ether part of the complex.

Table 1: Representative NMR Spectroscopic Data for Dimethyl Ether/Poly(hydrogen fluoride) Complexes

Nucleus Chemical Shift (δ) Range (ppm) Remarks
¹H Varies with HF concentration Downfield shift of HF proton indicates hydrogen bonding.
¹⁹F Typically between -115 and -175 A single broad peak is often observed due to rapid exchange. For the 1:5 complex, a specific shift around -116.9 ppm (relative to CFCl₃) has been noted in some contexts. thieme-connect.de
¹³C Shift observed for the ether carbons Changes reflect the altered electronic environment upon complexation.

Note: The exact chemical shifts can vary depending on the solvent, temperature, and the specific ratio of dimethyl ether to hydrogen fluoride.

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, offers a direct probe into the hydrogen bonding interactions within the this compound complex. The formation of a hydrogen bond between the ether oxygen and the hydrogen of HF significantly perturbs the vibrational modes of both molecules.

The most prominent feature in the IR spectrum of the complex is the considerable red-shift and broadening of the H-F stretching vibration, which typically appears in the region of 3000-3500 cm⁻¹. This is a classic signature of strong hydrogen bond formation. Concurrently, new vibrational modes corresponding to the intermolecular stretching and bending of the hydrogen bond itself appear at lower frequencies, often in the far-infrared region.

Table 2: Key Infrared Vibrational Frequencies for Dimethyl Ether-Hydrogen Fluoride Complexes

Vibrational Mode Approximate Frequency (cm⁻¹) Description
H-F Stretch (in complex) 3000 - 3500 Red-shifted and broadened compared to free HF.
C-O-C Symmetric Stretch ~920 May show a slight shift upon complexation.
Intermolecular H-bond Stretch 150 - 200 A direct measure of the hydrogen bond strength.

While detailed mass spectrometry studies specifically on the this compound complex are not extensively reported in the primary literature, Electrospray Ionization Mass Spectrometry (ESI-MS) is a technique well-suited for the detection of such charged or easily ionizable complexes in solution.

For related fluorination systems, ESI-MS has been used to identify reactive intermediates. dokumen.pub In the context of the this compound complex, ESI-MS could potentially detect protonated clusters of the type [(CH₃)₂O]ₙ[H(HF)₅]⁺ or other related ionic species. The fragmentation pattern in the mass spectrometer would provide valuable information about the stability of the complex and the relative strengths of the different bonds. The fragmentation would likely proceed through the loss of HF molecules.

Diffraction-Based Structural Analysis

Diffraction techniques are the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule.

To date, a single-crystal X-ray diffraction structure of the this compound complex has not been reported in the scientific literature. Obtaining a suitable single crystal of this complex is challenging due to the low boiling point of its components and the dynamic nature of the hydrogen bonds.

Gas-phase electron diffraction is a powerful technique for determining the structure of molecules in the absence of intermolecular interactions that are present in the solid state. While this technique has been applied to study the structure of dimethyl ether itself, researchgate.net there are no specific reports on the application of electron diffraction to the this compound complex.

However, gas-phase studies using other techniques like microwave spectroscopy have been conducted on the simpler 1:1 dimethyl ether-hydrogen fluoride complex. These studies have provided precise geometric parameters for the 1:1 adduct, confirming a bent C-O···H-F geometry. researchgate.net Such data for the 1:1 complex serves as a foundational model for understanding the more complex interactions in the 1:5 adduct. It is presumed that in the this compound complex, the additional HF molecules would form a network of hydrogen bonds with the initial Me2O·HF unit.

Advanced Applications and Functional Roles in Contemporary Chemical Processes

Utilization in Specialized Acid-Catalyzed Organic Transformations

The inherent acidity of dimethyl ether-poly(hydrogen fluoride) complexes allows them to function as effective catalysts and reagents in a variety of acid-mediated reactions. The ether component, by forming a complex with hydrogen fluoride (B91410), modulates the acidity and handling properties of HF, making it a more convenient reagent for laboratory use. fluorine1.ru

Ethers, in general, are susceptible to cleavage by strong acids, a reaction that proceeds via protonation of the ether oxygen to form a good leaving group. libretexts.orgopenstax.org This fundamental reactivity is harnessed in the DME-HF system. The complex can act as a proton source, facilitating transformations where protonation is a key step. For instance, these complexes are effective for the hydrofluorination of alkenes, which is a classic example of an acid-catalyzed addition reaction. nih.govacs.org In this process, the alkene is protonated to form a carbocation intermediate, which is then attacked by the fluoride anion.

The acidic nature of the DME-HF system also allows for the controlled protonation of other weak bases. This is a central concept in superacid chemistry, where even saturated hydrocarbons can be protonated. societechimiquedefrance.frias.ac.in While not as strong as superacids like fluoroantimonic acid (HF-SbF₅), the DME-HF complex provides a highly acidic environment suitable for specific catalytic applications without the extreme reactivity and handling issues of traditional superacids. wikipedia.org The use of such systems can be seen as an extension of the principles governing acid catalysis, where the reagent's properties are fine-tuned for specific synthetic challenges, such as the conversion of alcohols to alkyl fluorides. nih.govacs.org

Role as a Reagent or Solvent System in Fluorination Chemistry

The most prominent and well-documented application of the dimethyl ether-poly(hydrogen fluoride) system is in the field of fluorination chemistry. nih.govacs.org The complex, particularly DME-5HF, has been established as a convenient, stable, and effective fluorinating agent for a range of organic transformations. nih.govresearchgate.net These reagents offer a practical alternative to gaseous hydrogen fluoride or other fluorinating agents that can be more hazardous or difficult to handle. fluorine1.ruacs.org

The utility of DME-nHF complexes has been demonstrated in several key fluorination reactions:

Hydrofluorination of Alkenes: The addition of HF across a double bond is efficiently achieved using DME-nHF. For example, 2,3-dimethyl-2-butene (B165504) can be converted to 2-fluoro-2,3-dimethylbutane in high yield. acs.org

Bromofluorination of Alkenes: The complex can be used in conjunction with a bromine source to achieve the addition of both bromine and fluorine across a double bond. nih.gov

Fluorination of Alcohols: Primary, secondary, and tertiary alcohols can be converted to their corresponding alkyl fluorides. This transformation proceeds with good to excellent yields and high selectivity. nih.govacs.org

The effectiveness of these complexes is attributed to the enhanced nucleophilicity of the fluoride ion within the complex and the controlled delivery of HF to the substrate. The dimethyl ether acts as a carrier for the hydrogen fluoride, creating a liquid reagent that is easier to measure and dispense compared to gaseous HF. fluorine1.ru

Table 1: Selected Fluorination Reactions Using Dialkyl Ether/Poly(hydrogen fluoride) Complexes Data sourced from research by Olah et al. nih.govacs.org

SubstrateReagent SystemProductYield (%)
2,3-Dimethyl-2-buteneDME-5HF2-Fluoro-2,3-dimethylbutane95
CyclohexeneDME-5HF / NBS¹1-Bromo-2-fluorocyclohexane85
1-AdamantanolDME-5HF1-Fluoroadamantane98
2-AdamantanolDME-5HF2-Fluoroadamantane92
exo-NorborneolDME-5HFexo-2-Norbornyl fluoride90
¹N-Bromosuccinimide

Fundamental Investigations in Superacid and Ionic Liquid Systems

The study of dimethyl ether and its interactions with strong acids is deeply rooted in the field of superacid chemistry, pioneered by George A. Olah. chemistryviews.orgwikipedia.org Superacids are media with an acidity greater than that of 100% sulfuric acid. societechimiquedefrance.fr In these extremely acidic environments, even very weak bases, including ethers, can be protonated to form stable, long-lived cationic species. societechimiquedefrance.frias.ac.in The investigation of protonated dimethyl ether, [(CH₃)₂OH]⁺, in superacids like FSO₃H-SbF₅ (Magic Acid) has been crucial for understanding the fundamental nature of carbocations and other electrophilic intermediates. chemistryviews.org The stability of these protonated species in superacidic media allows for their detailed spectroscopic characterization, providing insights into their structure and reactivity. ias.ac.in

The dimethyl ether-poly(hydrogen fluoride) complex itself can be considered a moderately superacidic system. While its acidity does not reach the levels of fluoroantimonic acid, it is significantly greater than that of hydrogen fluoride alone. societechimiquedefrance.fr This allows it to protonate a variety of organic substrates, initiating reactions that would not occur in less acidic media.

In the context of ionic liquids, which are salts with melting points below 100 °C, fluoride-containing systems are an active area of research. frontiersin.org Ionic liquids are valued for their low vapor pressure, high thermal stability, and ability to dissolve a wide range of compounds. While the DME-HF complex is a neutral molecular complex, its components are relevant to ionic liquid design. Ethers can be incorporated into the structure of cations for ionic liquids, and fluoride anions are a key component of many systems. acs.orgucl.ac.uk Studies on fluoride ionic liquids, such as those based on the 1-ethyl-3-methylimidazolium (B1214524) (EMIM) cation, explore their unique properties and potential applications, for example, as electrolytes. oregonstate.edu The fundamental interactions between ethers, like dimethyl ether, and fluoride sources are therefore relevant to the development of new ionic liquids with tailored properties for catalysis and materials science.

Future Research Directions and Emerging Paradigms for Methoxymethane;pentahydrofluoride Complex

Exploration of Condensed Phase Structures and Phase Transitions

While gas-phase studies and theoretical calculations have provided initial insights, a significant frontier lies in the comprehensive exploration of the condensed phase structures of the methoxymethane;pentahydrofluoride complex. acs.orgroyalsocietypublishing.org The arrangement of molecules in the solid and liquid states dictates macroscopic properties and reactivity, making this a critical area of investigation.

Future research should focus on:

Crystallographic Studies: Obtaining single-crystal X-ray diffraction data would provide definitive information on the three-dimensional arrangement of the complex in the solid state. This would validate and refine the cyclic structures suggested by DFT calculations. acs.org

Variable-Temperature Spectroscopy: Techniques like variable-temperature infrared and Raman spectroscopy can probe the evolution of hydrogen bonding networks as the complex undergoes phase transitions. wikipedia.orgacs.org Changes in vibrational frequencies can signify alterations in bond strengths and molecular orientations, offering clues to the nature of solid-solid and solid-liquid phase transitions. wikipedia.orgrsc.org

Neutron Diffraction: This technique is particularly sensitive to the positions of hydrogen atoms, providing unparalleled detail about the hydrogen bond geometry within the complex. wikipedia.org

Understanding these phase transitions is not only of fundamental interest but also has practical implications. For instance, in materials science, phase change materials are crucial for thermal energy storage, and the hydrogen bonding network plays a key role in these transitions. wikipedia.org

Development of Predictive Models for Complex Reactivity and Selectivity

The this compound complex has demonstrated its utility as a fluorinating agent. nih.gov To fully harness its potential and design related reagents with tailored reactivity, the development of robust predictive models is essential.

Key areas for model development include:

Quantum Chemical Calculations: High-level ab initio and density functional theory (DFT) calculations can be employed to map out the potential energy surfaces of reactions involving the complex. nih.govacs.org This can elucidate reaction mechanisms, identify transition states, and predict reaction barriers, thereby explaining observed reactivity and selectivity. acs.org

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the complex in solution, providing insights into solvent effects on reactivity. strategicallies.co.uk This is crucial as the reactivity of such complexes can be significantly different in the gas phase versus in solution. acs.org

Quantitative Structure-Activity Relationship (QSAR) Models: By correlating structural features of different ether-HF complexes with their observed reactivity, QSAR models can be developed to predict the fluorinating power of new, unsynthesized complexes. nih.gov

These predictive models will accelerate the discovery of new reagents and optimize reaction conditions for specific chemical transformations.

Investigation of Quantum Tunneling and Isotope Effects in Complex-Mediated Reactions

Hydrogen bonding is intimately linked to the quantum mechanical phenomenon of proton transfer. In the this compound complex, the hydrogen atoms involved in the strong hydrogen bonds may exhibit quantum tunneling, a process where a particle passes through a potential energy barrier rather than surmounting it. aps.orgnih.gov

Future investigations should address:

Kinetic Isotope Effects (KIEs): Replacing hydrogen with its heavier isotope, deuterium, can significantly alter reaction rates if the bond to that hydrogen is broken in the rate-determining step. rsc.orgnih.gov Studying the KIE for reactions mediated by the complex can provide strong evidence for the involvement of proton transfer in the transition state and can help to elucidate the reaction mechanism. nih.govyoutube.com The magnitude of the KIE can also offer insights into the symmetry of the transition state. rsc.orgyoutube.com

Spectroscopic Probes of Tunneling: High-resolution spectroscopic techniques may be able to detect the splitting of energy levels that arises from quantum tunneling, providing direct experimental evidence for this phenomenon. acs.org

Unraveling the role of quantum effects in these reactions will provide a more complete and accurate picture of their fundamental nature.

Potential in Advanced Materials Science and Energy-Related Systems

The unique properties of the this compound complex, particularly its strong hydrogen bonding and ability to act as a fluoride (B91410) source, suggest potential applications in materials science and energy systems.

Promising areas of exploration include:

Fluoride Ion Conductors: Materials that can efficiently transport fluoride ions are of interest for applications such as fluoride-ion batteries, an emerging energy storage technology. The mobility of fluoride within the complex could be harnessed in the design of novel solid-state or liquid electrolytes.

Proton-Conducting Membranes: The hydrogen-bonded network within the complex could serve as a basis for designing new proton-conducting materials for fuel cells. The efficiency of proton transport is highly dependent on the structure and dynamics of the hydrogen bond network.

Catalyst Development: The complex itself, or modified versions thereof, could act as a catalyst for various organic reactions beyond fluorination. The Lewis acidic and Brønsted acidic nature of the complex could be exploited in catalysis.

Research in this area will involve synthesizing and characterizing new materials based on the methoxymethane-HF motif and evaluating their performance in relevant devices.

Synergy with Machine Learning and Artificial Intelligence in Chemical Discovery and Design

Key applications of ML and AI include:

Predicting Properties: ML models can be trained on large datasets of known molecules to predict the properties of new, hypothetical compounds with high accuracy. researchgate.netacs.org This can be used to screen vast chemical spaces for promising ether-HF complexes with desired reactivity or material properties, saving significant time and computational resources. doaj.orgacs.org

Generative Models for Molecular Design: AI algorithms, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can learn the underlying rules of chemical structure and generate novel molecules with optimized properties. nih.govtechnologynetworks.com These methods could be employed to design new ether-based fluorinating agents with enhanced performance. technologynetworks.com

Automated Reaction Optimization: AI can be used to analyze experimental data and suggest optimal reaction conditions, such as temperature, solvent, and catalyst loading, to maximize the yield and selectivity of reactions involving the this compound complex. strategicallies.co.uk

The integration of ML and AI into the research workflow for this complex will undoubtedly lead to new discoveries and a deeper understanding of the structure-property relationships governing its behavior. imist.ma

Q & A

Q. What are the optimal synthetic pathways for methoxymethane, and how do catalytic systems influence yield and selectivity?

Methoxymethane (dimethyl ether) is synthesized via methanol dehydration or direct methane oxidation. A supported catalyst using aluminum polyoxocations and ruthenium accelerants enhances methane dihydroxidation, achieving higher selectivity by optimizing reaction conditions (e.g., temperature, pressure, and catalyst loading) . Comparative studies suggest that ruthenium-based catalysts improve surface activation but require rigorous control of side reactions like over-oxidation. For reproducibility, researchers should document catalyst preparation methods (e.g., sol-gel vs. impregnation) and characterize intermediates using XRD and FTIR .

Q. How can researchers safely handle pentahydrofluoride compounds in laboratory settings?

Pentahydrofluorides (e.g., trisethylamine pentahydrofluoride) are hygroscopic and release HF upon decomposition. Safety protocols include using fluoropolymer-lined containers, conducting reactions in fume hoods with HF scrubbers, and monitoring airborne fluoride levels via ion-selective electrodes . Pre-experiment risk assessments should align with ATSDR guidelines for fluoride exposure, emphasizing PPE (neoprene gloves, face shields) and emergency neutralization protocols (calcium gluconate gel) .

Q. What analytical methods are recommended for quantifying methoxymethane and fluorinated byproducts in gas-phase reactions?

Gas chromatography (GC) with flame ionization detection (FID) is standard for methoxymethane quantification. For fluorinated derivatives like pentahydrofluoride, ion chromatography (IC) paired with suppressed conductivity detection provides ppm-level sensitivity for fluoride ions . Researchers must calibrate instruments using certified reference materials (e.g., NIST-traceable fluoride standards) and validate methods via spike-recovery experiments to address matrix effects .

Advanced Research Questions

Q. How do conflicting data on methoxymethane’s catalytic oxidation mechanisms arise, and how can they be resolved?

Discrepancies in mechanistic studies (e.g., radical vs. surface-mediated pathways) stem from differences in catalyst composition and reaction conditions. For example, ruthenium-based systems favor surface-bound intermediates, while iron oxides promote gas-phase radical chains . Advanced techniques like in-situ DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy) and isotopic labeling (e.g., ^13CH₄) can clarify pathways. Contradictory data should be analyzed for experimental variables (e.g., O₂ partial pressure, catalyst aging) .

Q. What methodologies are effective for assessing the chronic toxicity of pentahydrofluoride derivatives in biological systems?

Chronic toxicity studies require longitudinal exposure models (e.g., rodent cohorts dosed orally/inhalationally) with endpoints like renal fluoride accumulation and bone density changes. ATSDR’s tiered approach recommends combining histopathology, fluoride-specific biomarkers (e.g., urinary F⁻ levels), and genomic assays (e.g., oxidative stress gene expression) . Contradictions in low-dose vs. high-dose effects may arise from species-specific metabolic differences, necessitating cross-validation with in vitro hepatocyte models .

Q. How can computational modeling improve the design of fluorinated compounds with reduced environmental persistence?

Density Functional Theory (DFT) simulations predict degradation pathways (e.g., hydrolysis rates) by analyzing electron density maps and bond dissociation energies. For pentahydrofluoride derivatives, models must account for solvent effects (e.g., polar aprotic media) and transition states in defluorination reactions. Validation via high-resolution mass spectrometry (HRMS) ensures accuracy in predicting metabolites .

Data Contradiction and Validation Strategies

Q. Why do studies report varying selectivities for methoxymethane synthesis, and how can reproducibility be enhanced?

Variability arises from differences in catalyst activation (e.g., pre-reduction in H₂ vs. in-situ activation) and feedstock purity. A 2022 study achieved 89% selectivity using ultrapure methane (99.99%) and a Ru/Al₂O₃ catalyst calcined at 600°C, whereas impurities (e.g., H₂O, CO) in industrial-grade methane reduced selectivity to 72% . Researchers should report feedstock specifications and pre-treatment steps (e.g., molecular sieve drying) in detail.

Q. What are the limitations of current fluoride detection methods in complex matrices?

Ion-selective electrodes (ISE) suffer from interference by Cl⁻ and SO₄²⁻ in biological samples. IC with preconcentration (e.g., EPA Method 300.1) improves sensitivity but requires matrix-matched calibration. For pentahydrofluoride degradation studies, coupling IC with inductively coupled plasma mass spectrometry (ICP-MS) enables speciation analysis (e.g., distinguishing F⁻ from organofluorine metabolites) .

Methodological Recommendations

  • For catalytic studies: Use controlled atmosphere reactors (e.g., Parr autoclaves) and in-line GC-MS for real-time product analysis .
  • For toxicity assays: Adopt OECD Test Guideline 413 (subchronic inhalation toxicity) with harmonized fluoride biomarkers .
  • For computational modeling: Validate DFT predictions with experimental kinetics data (e.g., Arrhenius parameters) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.